molecular formula C9H17NO B008486 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol CAS No. 109438-48-4

1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol

Cat. No. B008486
M. Wt: 155.24 g/mol
InChI Key: ZSBAGZBNKFKKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol, also known as muscimol, is a psychoactive compound found in the mushroom Amanita muscaria. It has been used for centuries in traditional medicine and shamanic rituals. Muscimol has gained attention in recent years due to its potential therapeutic applications in treating various neurological disorders.

Mechanism Of Action

Muscimol acts as a selective agonist of the GABA-A receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA, leading to increased neuronal inhibition and decreased excitability. This results in the sedative and anxiolytic effects of 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol.

Biochemical And Physiological Effects

Muscimol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. Muscimol also increases the release of dopamine, a neurotransmitter involved in reward and motivation. Additionally, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has been shown to decrease glutamate levels, which is the major excitatory neurotransmitter in the brain.

Advantages And Limitations For Lab Experiments

Muscimol has several advantages for laboratory experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the role of GABA in the central nervous system. However, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has a short half-life and can be rapidly metabolized, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol. One area of interest is its potential in treating neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol has been investigated for its potential in treating addiction and substance abuse disorders. Further research is needed to fully understand the therapeutic potential of 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol and its mechanisms of action.

Synthesis Methods

Muscimol can be synthesized from ibotenic acid, which is found in Amanita muscaria. The process involves decarboxylation of ibotenic acid in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is 1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol.

Scientific Research Applications

Muscimol has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative effects. Muscimol has also been investigated for its potential in treating Parkinson's disease, schizophrenia, and anxiety disorders.

properties

CAS RN

109438-48-4

Product Name

1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol

InChI

InChI=1S/C9H17NO/c1-6-5-7-3-4-8(11)9(7)10(6)2/h6-9,11H,3-5H2,1-2H3

InChI Key

ZSBAGZBNKFKKQB-UHFFFAOYSA-N

SMILES

CC1CC2CCC(C2N1C)O

Canonical SMILES

CC1CC2CCC(C2N1C)O

synonyms

Cyclopenta[b]pyrrol-6-ol, octahydro-1,2-dimethyl- (6CI,9CI)

Origin of Product

United States

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